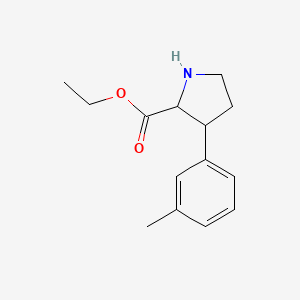

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and synthetic compounds

Métodos De Preparación

The synthesis of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with ethyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.

Key Reactions:

- Oxidation: The compound can be oxidized to yield carboxylic acids.

- Reduction: It can be reduced to produce alcohols.

- Substitution Reactions: It can undergo substitution to form amides and other derivatives.

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Carboxylic Acids | Converts the ester into a carboxylic acid. |

| Reduction | Alcohols | Reduces the compound to yield alcohols. |

| Substitution | Amides | Forms amides through nucleophilic substitution. |

Biological Activities

Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications.

Biological Properties:

- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against various pathogens.

- Antiviral Effects: Investigations are ongoing to determine its efficacy against viral infections.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation.

Medicinal Applications

The compound is being explored for its potential as a therapeutic agent in several medical conditions:

Potential Therapeutic Uses:

- Neurological Disorders: Research is ongoing to assess its effectiveness in treating conditions such as depression and anxiety.

- Infectious Diseases: Its antiviral properties are being studied for potential use in treating viral infections.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of new materials. Its chemical properties allow it to act as a catalyst in various organic synthesis processes, enhancing reaction efficiency and selectivity.

Case Studies

Several case studies highlight the compound's applications:

-

Synthesis of Antiviral Agents:

- A study demonstrated the successful use of this compound as an intermediate in synthesizing novel antiviral agents, showing promising results against specific viral targets.

-

Development of Anticancer Compounds:

- Research focused on modifying the compound to enhance its anticancer activity, leading to derivatives that exhibited increased potency against cancer cell lines.

-

Material Science Innovations:

- The compound has been incorporated into polymer matrices, demonstrating improved mechanical properties and thermal stability, thus expanding its utility in material science.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:

Ethyl 2-pyrrolidinecarboxylate: A simpler pyrrolidine derivative used in similar synthetic applications.

3-Methylphenylpyrrolidine: Lacks the ester group but shares the aromatic substitution pattern.

Pyrrolidine-2-carboxylic acid: The carboxylic acid analog of the compound, used in different synthetic and biological contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a pyrrolidine ring substituted with an ethyl ester and a 3-methylphenyl group. Its structure allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been shown to act as an inhibitor of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The compound binds non-competitively to the NMDA receptor, altering its conformation and inhibiting its activity, which can lead to neuroprotective effects .

Key Mechanisms:

- Inhibition of NMDA Receptor : Modulates neurotransmitter activity, potentially providing analgesic and neuroprotective effects .

- Enzyme Interaction : May inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in combating infections .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticonvulsant Activity

Research indicates that this compound may possess anticonvulsant properties. Its interaction with the NMDA receptor suggests potential applications in treating epilepsy and related disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. Results showed significant inhibition against several bacterial strains, highlighting its potential as an antibacterial agent .

- Neuroprotective Effects : In animal models, the compound exhibited neuroprotective effects in models of excitotoxicity. It was found to reduce neuronal death associated with excessive NMDA receptor activation, suggesting its therapeutic potential in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic applications. Studies indicate moderate absorption and distribution characteristics, with a half-life conducive for both acute and chronic treatment regimens.

Propiedades

IUPAC Name |

ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-6,9,12-13,15H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVXFSWZFPLRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.